molecular formula C17H18N2O4 B5184412 N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide

N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide

Cat. No.: B5184412
M. Wt: 314.34 g/mol
InChI Key: HQHGTAFXRZLEOC-UHFFFAOYSA-N
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Description

Contextual Significance of Arylamide and Phenoxy-Containing Scaffolds in Medicinal and Organic Chemistry

The arylamide and phenoxy moieties are foundational scaffolds in the design and synthesis of therapeutic agents and functional organic materials. Their prevalence stems from their unique physicochemical properties and their ability to engage in specific interactions with biological targets.

Arylamide Scaffold: The amide bond is a cornerstone of organic chemistry and biochemistry, most famously providing the linkage in peptides and proteins. acs.org When incorporated into an aromatic system, the resulting arylamide (or anilide) structure becomes a key feature in a vast number of pharmaceuticals. acs.org Arylamides are recognized as a major class of organic compounds that serve as synthetic intermediates and are integral to countless natural products and drugs. acs.org Their importance is underscored by their presence in compounds with a wide array of biological activities, making them a significant focus in medicinal chemistry programs aimed at discovering novel therapeutics. nih.gov The stability of the amide bond, combined with the diverse functionalities that can be introduced on the aryl ring, allows for the fine-tuning of a molecule's steric and electronic properties to optimize target binding and pharmacokinetic profiles.

Phenoxy-Containing Scaffolds: The terminal phenoxy group is widely regarded as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in the structures of approved drugs and its crucial role in conferring biological activity. This moiety can participate in various non-covalent interactions, including hydrophobic and pi-stacking interactions, which are critical for binding to biological targets like enzymes and receptors. The biological activity of compounds containing phenoxyacetic acid derivatives, for instance, is known to be influenced by the nature and position of substituents on the aromatic ring. mdpi.com Research has demonstrated that phenoxy-containing compounds exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and herbicidal activities. mdpi.comnih.govnih.gov

The table below summarizes the significance of these scaffolds in medicinal chemistry.

Table 1: Significance of Arylamide and Phenoxy Scaffolds in Medicinal Chemistry

Scaffold Key Features Examples of Associated Biological Activities
Arylamide Stable amide bond; tunable electronic and steric properties; common in natural products and synthetic drugs. acs.org Antiprion, anticancer, anti-inflammatory, antiviral. nih.gov

| Phenoxy | "Privileged" structural motif; participates in hydrophobic and pi-stacking interactions. | Anti-inflammatory, antimicrobial, herbicidal, analgesic. mdpi.comnih.gov |

Current Landscape of Nitroaromatic and Methyl-Substituted Aryl Amides in Scientific Inquiry

Substituents on the aryl ring of an arylamide dramatically influence its chemical properties and biological activity. The nitro and methyl groups present in N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide are particularly significant in scientific research.

Nitroaromatic Compounds: The nitro group (–NO₂) is a powerful electron-withdrawing group that significantly impacts a molecule's electronic properties, reactivity, and potential for biological action. scielo.br Nitroaromatic compounds are a cornerstone of synthetic organic chemistry and are found in numerous therapeutic agents, including those with antibacterial, anticancer, and antiparasitic properties. scielo.brnih.gov The strong electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, a key reaction in organic synthesis. scielo.br In a medicinal context, the nitro group can be bioreduced in hypoxic (low-oxygen) environments, such as those found in solid tumors or certain bacteria, to produce reactive species that are cytotoxic. This mechanism of action is exploited in the design of hypoxia-activated prodrugs and specific antimicrobial agents. nih.govmdpi.comsvedbergopen.com

The table below outlines the influence of these specific substituents.

Table 2: Influence of Nitro and Methyl Substituents in Chemical Research

Substituent General Influence Significance in Scientific Inquiry
Nitro Group (–NO₂) Strong electron-withdrawing effect; increases polarity. scielo.brmdpi.com Key functional group in many antimicrobials and anticancer agents; enables bioreductive activation; important intermediate in synthesis. scielo.brnih.gov

| Methyl Group (–CH₃) | Weak electron-donating effect; increases lipophilicity; provides steric bulk. | Modulates pharmacokinetic properties (ADME); influences steric interactions with biological targets; directs regioselectivity in synthesis. acs.orgnih.gov |

Research Rationale and Scope for this compound Investigations

The specific arrangement of functional groups in this compound provides a compelling rationale for its investigation. The compound integrates the biologically significant phenoxy and arylamide scaffolds with the electronically influential nitro and methyl substituents. This unique combination suggests several avenues for research.

Research Rationale:

Synergistic Bioactivity: The combination of the phenoxy moiety, known for its presence in bioactive molecules, with a substituted arylamide core offers the potential for novel or enhanced pharmacological activity.

Modulation of Physicochemical Properties: The presence of the nitro group (polar, electron-withdrawing) and the methyl group (nonpolar, lipophilic) on the same aromatic ring creates a distinct electronic and steric environment. Investigating this compound would provide insight into how this specific substitution pattern affects properties like solubility, crystal packing, and membrane permeability.

Probing Structure-Activity Relationships (SAR): The molecule serves as an excellent candidate for SAR studies. By systematically modifying each component—the phenoxy group, the butanamide linker, and the substituents on the phenyl ring—researchers can elucidate the contribution of each part to any observed biological effect.

Scope of Investigations:

Synthesis and Characterization: Development of an efficient and scalable synthetic route to this compound, followed by thorough characterization using modern analytical techniques (e.g., NMR, mass spectrometry, X-ray crystallography).

Physicochemical Profiling: Experimental determination of key physicochemical properties such as solubility, lipophilicity (LogP), and melting point to understand its drug-like potential.

Biological Screening: Evaluation of the compound's activity across a range of biological assays, guided by the known activities of its constituent scaffolds. Potential areas for screening include antimicrobial, anti-inflammatory, anticancer, and herbicidal activities.

Computational Studies: Employing molecular modeling and computational chemistry to predict the compound's conformation, electronic properties, and potential interactions with biological targets, thereby guiding further experimental work.

Synthetic Strategies and Chemical Evolution of this compound and its Derivatives

The synthesis and structural modification of this compound and its related analogues are of significant interest in medicinal and chemical research. These efforts focus on the core molecular framework to explore and optimize its chemical properties. This article details the primary synthetic methodologies, including amide bond formation, aromatic ring substitution, and various derivatization strategies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-3-16(23-14-7-5-4-6-8-14)17(20)18-13-10-9-12(2)15(11-13)19(21)22/h4-11,16H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHGTAFXRZLEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-])OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Exploration of Molecular and Cellular Biological Interactions of N 4 Methyl 3 Nitrophenyl 2 Phenoxybutanamide

Investigation of Enzyme Inhibition Mechanisms in in vitro Systems (e.g., Monoamine Oxidases, Hydrolases)

There is no direct evidence of N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide acting as an inhibitor of monoamine oxidases (MAOs) or hydrolases. However, the phenoxyacetamide scaffold present in the molecule is a key feature in a known class of MAO inhibitors. For instance, a series of 2-phenoxyacetamide (B1293517) analogues have been synthesized and evaluated for their inhibitory potency against both MAO-A and MAO-B. nih.govnih.gov In these studies, compounds such as 2-(4-methoxyphenoxy)acetamide (B189527) were identified as specific MAO-A inhibitors, while others showed potent inhibition of both isoforms. nih.gov The mechanism of inhibition for these analogues was found to be reversible and competitive. nih.govmdpi.com

The presence of the nitro group on the phenyl ring of this compound could also influence its enzyme inhibitory potential. The electron-withdrawing nature of the nitro group can affect the electronic properties of the entire molecule, potentially influencing its binding affinity to enzyme active sites. nih.gov For example, some studies on different classes of compounds have shown that the position of the nitro group on an aromatic ring can be a determinant of inhibitory activity and selectivity against different enzymes.

Regarding hydrolase inhibition, while some N-phenylacetamide derivatives have been investigated as carbonic anhydrase inhibitors nih.gov, there is a lack of specific data to suggest that this compound would significantly inhibit common hydrolases. The activity of certain hydrolases, such as butyrylcholinesterase, can be determined using substrates like σ-nitroacetanilide, highlighting the interaction of nitro-containing amides with these enzymes. nih.gov

Table 1: Examples of MAO Inhibition by Phenoxyacetamide Analogs This table presents data for compounds structurally related to this compound and is for illustrative purposes only.

CompoundTarget EnzymeIC50 (µM)Inhibition Type
2-(4-Methoxyphenoxy)acetamideMAO-A- (SI=245)Specific
2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamideMAO-A0.018Potent
2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamideMAO-B0.07Potent

Studies on Molecular Target Identification and Protein Binding Dynamics

Specific molecular targets and protein binding dynamics for this compound have not been identified. However, studies on structurally similar molecules can offer insights into potential interactions. For example, research on phenoxyacetic acid derivatives has shown that these compounds can interact with serum albumins. nih.gov The binding of these derivatives to albumins is significantly influenced by their lipophilicity, suggesting that hydrophobic forces play a crucial role in the interaction between the apolar parts of the molecules and the amino acid side chains of the protein. nih.gov Given the structural similarities, it is plausible that this compound could also bind to plasma proteins, which would, in turn, affect its pharmacokinetic profile.

The nitrophenyl group is another key feature that can dictate molecular interactions. This moiety is present in various biologically active compounds and can contribute to binding with specific protein targets through various non-covalent interactions.

Modulatory Effects on Specific Cellular Pathways in in vitro Models (e.g., Inflammatory Cascades, Apoptotic Pathways)

While there are no direct studies on the effects of this compound on cellular pathways, research on related compounds suggests potential activities.

Inflammatory Cascades: Compounds containing amide functionalities have been investigated for their anti-inflammatory properties. nih.govnih.gov Some p-nitrophenyl hydrazones, for instance, have been designed as multi-target inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. researchgate.netchemrxiv.org These studies suggest that the nitrophenyl moiety can be a component of molecules with anti-inflammatory potential.

Apoptotic Pathways: Several studies have demonstrated that phenoxyacetamide derivatives can induce apoptosis in cancer cells. For example, certain novel phenoxyacetamide derivatives have been shown to exhibit cytotoxic activity against liver cancer (HepG2) cells by inducing apoptosis. mdpi.com The proposed mechanism involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, indicating the involvement of both intrinsic and extrinsic apoptotic pathways. mdpi.com The induction of apoptosis can be mediated by the generation of reactive oxygen species (ROS), which can trigger mitochondrial-mediated pathways. nih.govresearchgate.net The presence of a nitro group on the aromatic ring could potentially contribute to the generation of ROS, thereby influencing apoptotic signaling.

Antimicrobial Efficacy Assessment against Model Microbial Strains in in vitro Assays

The antimicrobial potential of this compound has not been reported. However, the biological activity of related compounds is varied. Some studies on new phenoxyacetamide derivatives found them to be devoid of antibacterial and antifungal activities at the tested concentrations. nih.govresearchgate.net

Conversely, the nitrophenyl group is a common feature in many compounds with established antimicrobial properties. nih.govencyclopedia.pub Nitroaromatic compounds are known to exhibit a broad spectrum of activity against bacteria and fungi. nanobioletters.comresearchgate.net For example, N-(nitrophenyl)cycloamino acids have shown good antibacterial activities against both Gram-positive and Gram-negative bacteria. researchgate.net The presence of nitro groups, particularly at certain positions on an aromatic ring, has been shown to enhance antibacterial activity. encyclopedia.pub

Table 2: Antimicrobial Activity of Structurally Related Compound Classes This table provides a general overview of the antimicrobial potential of compound classes with similar structural motifs to this compound and is for illustrative purposes only.

Compound ClassActivityTarget Organisms
Phenoxyacetamide derivativesInactive in some studiesBacteria and Fungi
N-(Nitrophenyl)cycloamino acidsGood antibacterial activityGram-positive and Gram-negative bacteria
Nitrated pyrrolomycinsEnhanced antibacterial activityS. aureus, P. aeruginosa

Biofunctional Modulation through Nitro Group Bioreduction Processes

The nitro group is a unique functional group that can be bioreduced in biological systems, leading to a modulation of the compound's activity. This process is catalyzed by enzymes known as nitroreductases. nih.gov The reduction of a nitro group can proceed through a series of intermediates, including nitroso and hydroxylamino derivatives, ultimately forming an amino group. nih.govwikipedia.org

This bioreduction can have significant biological consequences. In some cases, it is a detoxification pathway. In others, it can lead to the formation of reactive intermediates that are responsible for the compound's therapeutic or toxic effects. researchgate.net For example, the antimicrobial activity of some nitroaromatic compounds is attributed to the generation of toxic radical species during the reduction of the nitro group, which can then damage cellular macromolecules such as DNA. nih.gov

The bioreduction of the nitro group in this compound could, therefore, be a critical step in its metabolic fate and biological activity. The specific outcomes of such a process would depend on the particular nitroreductases present and the cellular environment.

Structure Activity Relationship Sar and Mechanistic Elucidation for N 4 Methyl 3 Nitrophenyl 2 Phenoxybutanamide Derivatives

Impact of Substituent Variation on Molecular Interactions and Bioactivity Profiles

No specific research data was found regarding the impact of varying substituents on the N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide scaffold. While SAR studies are common for novel chemical series, it appears that derivatives of this particular compound have not been synthesized and evaluated, or at least, the results have not been published in accessible literature. Therefore, there is no information on how modifications to the 4-methyl group, the 3-nitro group, the phenoxy ring, or the butanamide linker would affect its molecular interactions or biological activity.

Stereochemical Considerations in Modulating Biological Activity

The this compound structure contains a chiral center at the second carbon of the butanamide chain. Consequently, it can exist as (R) and (S) enantiomers. However, no studies have been published that investigate the synthesis of individual enantiomers or evaluate their differential biological activities. The role of stereochemistry is therefore unknown for this compound.

Elucidation of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore model identifies the essential molecular features responsible for a compound's biological activity. The generation of such a model requires a set of active and inactive molecules with known biological data. As no bioactivity data for this compound or its derivatives could be found, a pharmacophore model has not been developed. Key elements such as hydrogen bond donors/acceptors, hydrophobic regions, or aromatic features that are critical for activity remain unelucidated for this specific scaffold.

Correlation of Computational Insights with Experimental Observations in SAR Studies

The integration of computational chemistry with experimental biology is a cornerstone of modern drug discovery, often used to rationalize SAR data and guide lead optimization. This process involves techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, which are then validated against experimental results. In the absence of any experimental biological data for this compound derivatives, no such correlational studies have been performed or published.

There is currently no publicly available scientific information to fulfill the requested detailed analysis of this compound. The structure-activity relationships, stereochemical importance, pharmacophoric features, and computational correlations for this compound remain an uninvestigated area of research.

Future Research Directions and Translational Perspectives for N 4 Methyl 3 Nitrophenyl 2 Phenoxybutanamide

Development of Advanced Synthetic Routes for N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide Analog Library Generation

Currently, there are no published, advanced synthetic methodologies specifically for this compound. The development of such routes would be a critical first step in enabling its biological evaluation. Future research would likely focus on establishing efficient and scalable synthetic pathways. Once a reliable synthesis is achieved, the generation of an analog library would be a logical progression. This would involve systematically modifying the core structure of this compound to explore the structure-activity relationships (SAR). Key areas for modification could include the substitution pattern on the phenyl rings, the nature of the linker, and the stereochemistry of the butanamide moiety. Techniques such as parallel synthesis or flow chemistry could be employed to rapidly generate a diverse set of analogs for screening.

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

The application of artificial intelligence (AI) and machine learning (ML) in the rational design of this compound and its analogs is entirely prospective. In the absence of existing biological data, AI/ML models cannot be trained to predict the activity of this compound. However, once initial screening data becomes available, computational approaches could be invaluable. For instance, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the physicochemical properties of analogs with their biological activity. Generative AI models could also be used to propose novel structures with improved potency and selectivity. In silico screening methods, such as molecular docking, could be used to predict the binding of designed compounds to potential biological targets, thereby prioritizing synthetic efforts. nih.govpharmacophorejournal.comresearchgate.netmdpi.com

Exploration of Novel Molecular Targets and Biological Pathways beyond Current Findings

As there are no current findings on the molecular targets or biological pathways of this compound, this area represents a complete unknown. Initial research would likely involve broad phenotypic screening in various cell-based assays to identify any biological activity. For example, its effects on cancer cell proliferation, microbial growth, or inflammatory pathways could be investigated. nih.govmdpi.com Once a biological effect is observed, target deconvolution studies would be necessary to identify the specific molecular target(s). Techniques such as affinity chromatography, chemical proteomics, and genetic screening could be employed for this purpose. The presence of the nitro group, a common feature in some biologically active compounds, might suggest potential mechanisms of action, but this is purely speculative. nih.govmdpi.com

Expanding the Scope of Preclinical Characterization and Mechanistic Studies in Complex Biological Systems

Before any preclinical characterization can be undertaken, the fundamental biological activity of this compound must be established. Should the compound show promise in initial screenings, a comprehensive preclinical evaluation would be warranted. This would involve in vitro and in vivo studies to understand its mechanism of action, efficacy, and pharmacokinetic profile. Mechanistic studies in more complex biological systems, such as animal models of disease, would be essential to validate its therapeutic potential. However, without any foundational data on the compound's biological effects, any discussion of its preclinical characterization remains hypothetical.

Q & A

What are the standard synthetic routes for N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide, and how can reaction conditions be optimized to improve yield?

Basic : The compound is typically synthesized via acylation of 4-methyl-3-nitroaniline with 2-phenoxybutanoyl chloride in the presence of a base (e.g., pyridine or triethylamine) under reflux. Solvent choice (e.g., dichloromethane or THF) and temperature control (60–80°C) are critical for minimizing side reactions like hydrolysis of the acyl chloride .
Advanced : Advanced optimization involves kinetic studies to identify rate-limiting steps. For example, using in situ FTIR or HPLC to monitor intermediate formation. Catalytic additives (e.g., DMAP) can accelerate acylation. Computational tools like DFT calculations may predict electronic effects of the nitro and methyl groups on reactivity .

How can structural characterization of this compound be performed to resolve ambiguities in stereochemistry or crystal packing?

Basic : Routine characterization includes 1H^1 \text{H}/13C^{13}\text{C} NMR for functional group verification and LC-MS for molecular weight confirmation. IR spectroscopy identifies carbonyl (C=O) and nitro (NO2_2) stretching frequencies .
Advanced : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or OLEX2 resolves stereochemistry and crystal packing. For polymorphic forms, synchrotron XRD or variable-temperature XRD analyzes thermal stability. Computational crystallography (e.g., Mercury CSD) compares experimental data with predicted crystal structures .

What methodologies are employed to assess the biological activity of this compound, and how can contradictory data between studies be resolved?

Basic : Initial screening uses in vitro assays (e.g., MIC tests for antimicrobial activity or enzyme inhibition assays targeting kinases or proteases). Dose-response curves (IC50_{50}/EC50_{50}) quantify potency .
Advanced : Contradictions arise from assay variability (e.g., cell line differences or solvent effects). Meta-analyses with standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., SPR for binding affinity) validate results. Molecular docking (AutoDock Vina) predicts interactions with biological targets, reconciling disparities .

How does the nitro group in this compound influence its reactivity, and what precautions are necessary during functional group transformations?

Basic : The nitro group is electron-withdrawing, directing electrophilic substitution to the para position. Reduction (e.g., H2_2/Pd-C) converts it to an amine, but over-reduction or nitroso intermediate formation requires careful monitoring .
Advanced : Stabilizing reactive intermediates (e.g., using TEMPO to quench free radicals during nitro reduction) prevents decomposition. Spectroelectrochemical methods track redox behavior. Computational models (Gaussian) predict reduction potentials and transition states .

What computational and experimental strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?

Basic : SAR begins with synthesizing analogs (e.g., replacing phenoxy with thiophenoxy or varying nitro/methyl positions). Biological data (e.g., IC50_{50}) are tabulated to identify trends .
Advanced : 3D-QSAR (CoMFA/CoMSIA) correlates molecular fields with activity. Molecular dynamics simulations (GROMACS) assess ligand-protein binding stability. Fragment-based drug design (FBDD) optimizes substituents using crystallographic fragment screens .

Table 1: Comparison of Synthetic Methods for N-(4-Methyl-3-nitrophenyl)-2-phenoxybutanamide and Analogs

ParameterStandard MethodOptimized Method
SolventDichloromethaneTHF with 5% DMAP
Temperature60°C70°C (microwave-assisted)
Yield65–70%85–90%
ByproductsHydrolyzed acyl chloride<5% (traced via HPLC)
Reference

How are stability and degradation pathways of this compound characterized under varying storage conditions?

Basic : Accelerated stability studies (40°C/75% RH) over 4 weeks with HPLC purity checks identify major degradation products (e.g., hydrolysis of the amide bond) .
Advanced : LC-QTOF-MS identifies degradation products' structures. Forced degradation (acid/base/oxidative stress) combined with Arrhenius modeling predicts shelf life. Solid-state NMR probes amorphous vs. crystalline form stability .

What crystallographic software tools are recommended for resolving complex crystal structures of this compound derivatives?

Basic : SHELXL (via OLEX2 GUI) is standard for small-molecule refinement. ORTEP-3 generates thermal ellipsoid plots for publication-quality figures .
Advanced : For twinned or low-resolution data, TwinRotMat or JANA2006 handles pseudo-merohedral twinning. Charge density analysis (MoPro) maps electron distribution for reactivity insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.